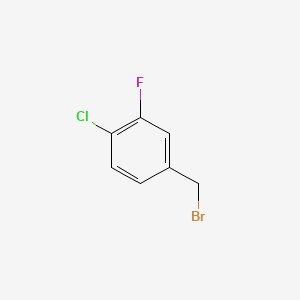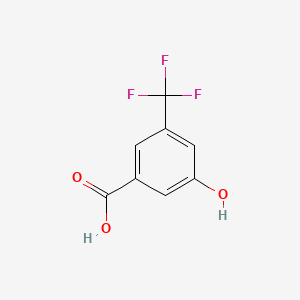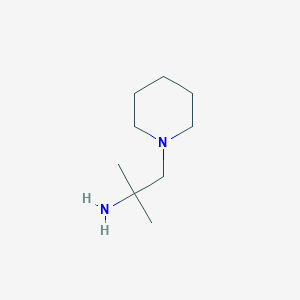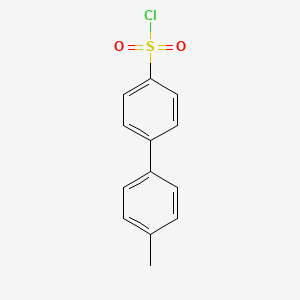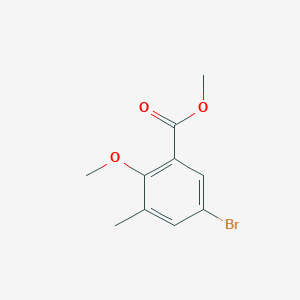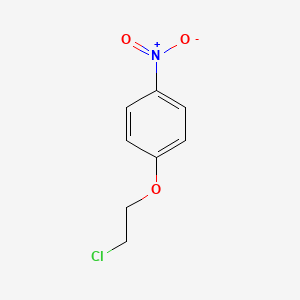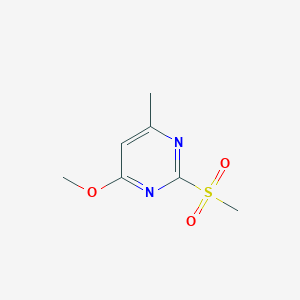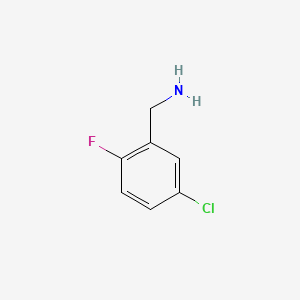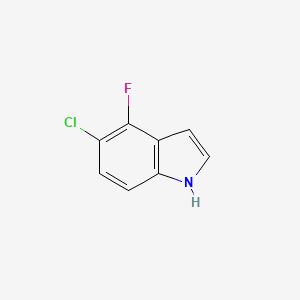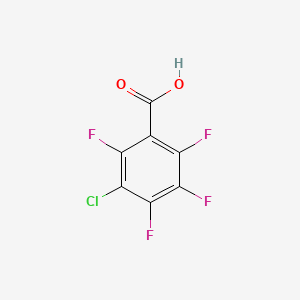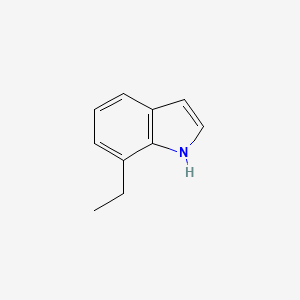
7-Ethylindole
Overview
Description
7-Ethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The molecular formula of this compound is C10H11N, and it has a molecular weight of 145.2010 g/mol . Indole derivatives, including this compound, are known for their biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
7-Ethylindole, also known as 7-ethyl-1H-indole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with a variety of enzymes and proteins, inhibiting their activity . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to be involved in various biological pathways due to their potential to inhibit the activity of various enzymes . The downstream effects of these interactions are subject to further investigation.
Pharmacokinetics
It has been reported that this compound can be hydrogenated over a commercial 5 wt% ru/al2o3 catalyst in the h2 pressure range of 5–8 mpa and a temperature range of 120–160 °c . This suggests that the compound may have certain chemical stability and reactivity characteristics that could impact its bioavailability.
Result of Action
It has been reported that the fully hydrogenated product of this compound, octahydro-7-ethylindole (8h-7-eid), can be dehydrogenated to this compound within 270 min at 190 °c . This suggests that this compound may undergo significant transformations in certain conditions, which could potentially have molecular and cellular effects.
Action Environment
It has been reported that the hydrogenation rate of this compound positively correlates with the reaction temperature, but is barely affected by the h2 pressure if the pressure exceeds 6 mpa . This suggests that the action of this compound may be influenced by environmental factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
7-Ethylindole serves as a crucial intermediate for producing pharmaceutical agents . It is used in the preparation of benzoheterocycles using butoxy-dihydrofurans as [4+2] benzannulation reagents
Cellular Effects
The application of indole derivatives, such as this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties
Temporal Effects in Laboratory Settings
It has been reported that this compound can be used as a liquid organic hydrogen carrier, with a decent hydrogen content of 5.23 wt% . The hydrogenation of the compound was carried out over a commercial 5 wt% Ru/Al2O3 catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Ethylindole can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst such as zinc chloride or boron trifluoride . Another method involves the reaction of N-(2-toly)formidate with an alkali metal amide under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product. Industrial processes may also involve purification steps such as recrystallization from solvents like dimethylformamide to obtain highly pure this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylindole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 7-Ethylindoline.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
7-Ethylindole has numerous applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound, widely studied for its biological activities.
2-Methylindole: Another indole derivative with similar chemical properties but different biological activities.
3-Ethylindole: Similar to 7-Ethylindole but with the ethyl group at the 3-position, leading to different reactivity and applications.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ethyl group at the 7-position can affect the compound’s interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
7-ethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZLMYXLGYWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369212 | |
| Record name | 7-Ethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22867-74-9 | |
| Record name | 7-Ethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
